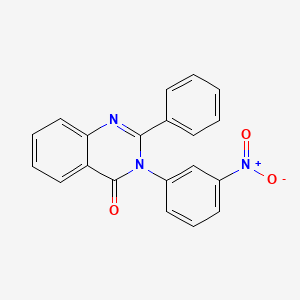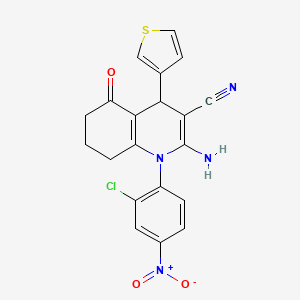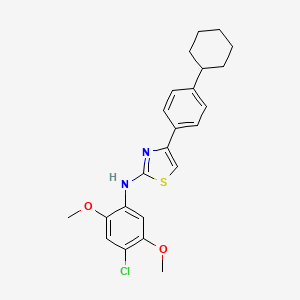![molecular formula C13H12FN3O3S B15008940 [5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester](/img/structure/B15008940.png)
[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorobenzamido group and a thiadiazole ring, which are linked through an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced through an amide coupling reaction. This step involves the reaction of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate product with ethanol in the presence of an acid catalyst to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The fluorobenzamido group plays a crucial role in enhancing the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE: Similar structure but with a different position of the fluorine atom on the benzamido group.
METHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 2-[5-(2-FLUOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is unique due to the specific positioning of the fluorine atom and the ethyl ester moiety, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12FN3O3S |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 2-[5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C13H12FN3O3S/c1-2-20-11(18)7-10-16-17-13(21-10)15-12(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,17,19) |
InChI Key |
HTQSOXKOGFDYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008859.png)
![3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008864.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B15008878.png)
![(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B15008883.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15008896.png)

![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008916.png)

![2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B15008944.png)

![2-({4-[(E)-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B15008950.png)
![N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dimethylaniline](/img/structure/B15008954.png)
